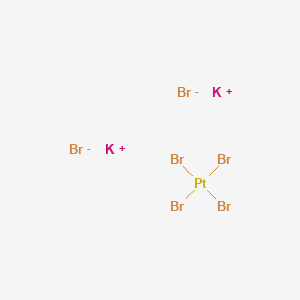
Dipotassium hexabromoplatinate
Overview
Description
Dipotassium hexabromoplatinate is a chemical compound with the formula K2PtBr6 . It is a solid material and has a cubic crystal system .
Molecular Structure Analysis
Dipotassium hexabromoplatinate crystallizes in the cubic Fm-3m space group. The structure is three-dimensional. K1+ is bonded to twelve equivalent Br1- atoms to form KBr12 cuboctahedra that share corners with twelve equivalent KBr12 cuboctahedra, faces with six equivalent KBr12 cuboctahedra, and faces with four equivalent PtBr6 octahedra .Physical And Chemical Properties Analysis
Dipotassium hexabromoplatinate has a molecular weight of 752.7 . It is a solid at room temperature . The calculated bulk crystalline density is typically 4.23 g/cm3 .Scientific Research Applications
- Field : Solution Chemistry .
- Application : This research investigates the solubility and thermodynamic properties of Dipotassium Hydrogenphosphate in aqueous solutions at various temperatures .
- Methods : The experimental solubilities of aqueous solutions were performed for Dipotassium Hydrogenphosphate from ms(exp) = 9.66 to 15.63 mol·kg−1, respectively, from 298.15 to 353.15 K .
- Results : The study determined the Gibbs energies of dissolution of Dipotassium Hydrogenphosphate and the solubility product at various temperatures .
- Field : Toxicology Research .
- Application : This study investigates the effect of Dipotassium Hydrogenphosphate on physiological, biochemical, and anatomical aspects of crops dwelling with zinc oxide nanoparticles toxicity .
- Methods : The study includes synthesis, characterization, and differential toxic impacts of zinc oxide nanoparticles on two crop plants, Triticum aestivum and Solanum lycopersicum, as well as assuage the toxic impacts of zinc oxide nanoparticles through nutrient management approach implied via supplementation of Phosphorus .
- Results : Supplementation of Phosphorus caused significant improvement against zinc oxide nanoparticles stress by causing remarkable enhancement in growth, photosynthetic pigments and activity of photosystem II photochemistry and decreased cell death .
- Field : Material Science .
- Application : Dipotassium terephthalate is applied as an organic negative electrode to provide comparable reaction kinetics with a non-faradaic activated carbon positive electrode to boost the electrochemical performance of Potassium-Ion Hybrid Capacitors .
- Methods : Not specified in the source .
- Results : Not specified in the source .
Solubility and Thermodynamic Properties Research
Mitigation of Zinc Oxide Nanoparticles Toxicity in Crops
Potassium-Ion Hybrid Capacitors
- Platinum Catalytic Applications
Safety And Hazards
Dipotassium hexabromoplatinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it under an inert gas, avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
dipotassium;hexabromoplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBZJCBXMOGTCN-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].Br[Pt-2](Br)(Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6K2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Potassium hexabromoplatinate(IV) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dipotassium hexabromoplatinate | |
CAS RN |
16920-93-7 | |
| Record name | Platinic potassium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016920937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), hexabromo-, potassium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium hexabromoplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




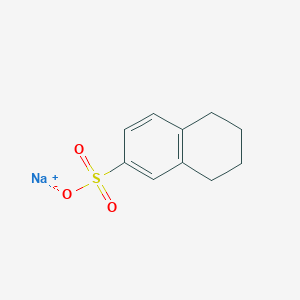
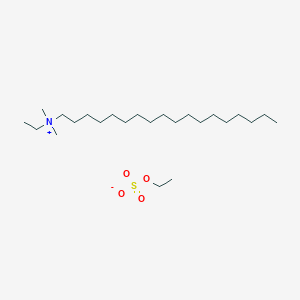
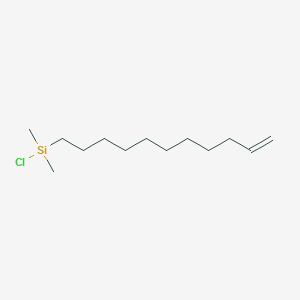
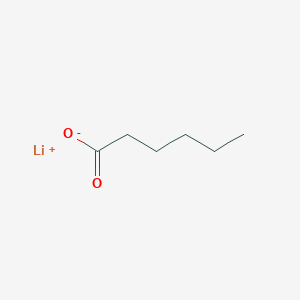




![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)



![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)